molecular formula C6H14ClNO5 B12392150 Amino-2-deoxy-D-galactose-15N (hydrochloride)

Amino-2-deoxy-D-galactose-15N (hydrochloride)

Cat. No.: B12392150
M. Wt: 216.62 g/mol
InChI Key: CBOJBBMQJBVCMW-LRPWDTCCSA-N
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Description

Amino-2-deoxy-D-galactose-15N (hydrochloride) is a nitrogen-15 (15N)-labeled derivative of 2-amino-2-deoxy-D-galactose (galactosamine), where the amino group is enriched with the stable isotope 15N. This compound is critical in metabolic studies, nuclear magnetic resonance (NMR) research, and tracer experiments due to its isotopic labeling, which allows precise tracking of biochemical pathways. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

216.62 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i7+1;

InChI Key

CBOJBBMQJBVCMW-LRPWDTCCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Reductive Amination

A widely adopted method involves reductive amination using nitrogen-15-labeled ammonia (15NH3). D-galactose is first converted to its aldehyde form, which reacts with 15NH3 under controlled pH (7.5–9.0) to form an imine intermediate. This intermediate is reduced using agents like sodium cyanoborohydride (NaBH3CN) or Raney nickel. For instance, the synthesis of 2-[15N]amino-D-galactose from D-lyxose involves condensation with 15N-labeled cyanide, followed by reduction and epimer separation via high-pressure liquid chromatography (HPLC).

Key Reaction Conditions :

  • Temperature: 25–110°C (depending on the reductant)
  • Solvent: Aqueous media with formic acid as a proton source
  • Yield: ~50–60% after purification

Enzymatic Synthesis Using Aminotransferases

Enzymatic methods leverage hexose phosphate aminotransferase to transfer the 15N-labeled amino group from glutamine-15N to fructose-6-phosphate, yielding 2-amino-2-deoxy-D-glucose-6-phosphate-15N. Subsequent enzymatic isomerization and dephosphorylation produce 2-amino-2-deoxy-D-galactose-15N. This approach avoids harsh reagents and improves stereochemical control.

Advantages :

  • Higher enantiomeric purity (>98%)
  • Scalable with minimal chromatographic purification

Industrial-Scale Production and Optimization

Industrial production emphasizes scalability, cost efficiency, and isotopic integrity.

Large-Scale Reductive Amination

A patented method scales the reductive amination process using continuous-flow reactors:

  • Reactants : D-galactose (1 M), 15NH3 (2 M excess)
  • Reductant : Raney nickel (5% w/v)
  • Throughput : 10 kg/batch
  • Purity : ≥95% (pre-crystallization)

Challenges :

  • Isotopic dilution due to trace water in solvents
  • Byproduct formation (e.g., galactitol) requiring ion-exchange chromatography

Enzymatic Bioreactors

Immobilized hexose phosphate aminotransferase in packed-bed reactors enables continuous synthesis:

  • Productivity : 200 g/L/day
  • Isotopic Retention : 99.2 atom% 15N

Purification and Isolation Techniques

High-Pressure Liquid Chromatography (HPLC)

HPLC is the gold standard for separating epimers (e.g., galactosamine vs. talosamine) and removing unreacted precursors:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid
  • Retention Time : 12.3 min for Amino-2-deoxy-D-galactose-15N

Crystallization

The hydrochloride salt is crystallized from ethanol/water (1:1) to enhance purity:

  • Yield : 80–85%
  • Purity : ≥98% by titrimetry

Validation of Isotopic and Chemical Purity

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms isotopic enrichment using the 15N/14N ratio:

  • Instrument : Q-TOF MS (Resolution: 30,000)
  • Result : 98.5 atom% 15N

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 15N NMR verify structural integrity:

  • 15N Chemical Shift : δ = −350 ppm (vs. NH3)
  • Coupling Constants : 3J(H1-H2) = 3.5 Hz (β-anomer)

Comparative Analysis of Synthetic Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Isotopic Purity 97–98 atom% 15N 99–99.5 atom% 15N
Yield 50–60% 70–75%
Scalability 10 kg/batch 200 g/L/day
Cost $1,200/g (15NH3) $800/g (enzyme reuse)

Chemical Reactions Analysis

Types of Reactions

Amino-2-deoxy-D-galactose-15N (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Biochemical Research

Metabolic Pathway Studies
The incorporation of nitrogen-15 into amino-2-deoxy-D-galactose allows researchers to trace its metabolic pathways in biological systems. This is particularly valuable in studying the metabolism of amino sugars and their roles in cellular processes. For instance, it can be used to investigate how amino sugars are utilized in glycosylation reactions and their impact on cell signaling pathways.

Enzyme Kinetics
The compound serves as a substrate for various enzymes, enabling detailed kinetic studies. For example, it can be employed to assess the activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism. The isotopic labeling provides a means to differentiate between products formed from labeled versus unlabeled substrates, enhancing the precision of kinetic measurements.

Pharmaceutical Applications

Drug Development
Amino-2-deoxy-D-galactose-15N (hydrochloride) has potential applications in drug development, particularly for targeting specific metabolic pathways associated with diseases such as cancer and diabetes. Its ability to mimic naturally occurring sugars makes it a candidate for developing inhibitors or modulators that can alter metabolic fluxes.

Imaging Agents
This compound can also be explored as a component in imaging agents for positron emission tomography (PET) or magnetic resonance imaging (MRI). The nitrogen-15 label can enhance the contrast in imaging studies, allowing for better visualization of metabolic processes in vivo.

Structural Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy
The unique properties of nitrogen-15 make it an excellent probe for NMR studies. Researchers utilize amino-2-deoxy-D-galactose-15N (hydrochloride) to investigate the conformational dynamics of glycoproteins and other biomolecules. The NMR spectra obtained from this compound provide insights into molecular interactions and structural conformations that are crucial for understanding biological functions.

Synthesis and Characterization Studies
The compound is often used in synthetic chemistry to create derivatives with specific functionalities. Its characterization through various analytical techniques such as mass spectrometry and NMR allows researchers to explore structure-function relationships in carbohydrate chemistry.

Case Study 1: Metabolic Tracing

In a study examining the role of amino sugars in cancer cell metabolism, researchers used amino-2-deoxy-D-galactose-15N to trace the incorporation of amino sugars into glycoproteins. The findings revealed altered metabolic pathways in cancerous cells compared to normal cells, highlighting potential therapeutic targets.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between amino-2-deoxy-D-galactose-15N and specific glycosyltransferases. By measuring the reaction rates with labeled substrates, researchers were able to determine kinetic parameters that are critical for understanding enzyme efficiency and specificity.

Mechanism of Action

The mechanism of action of amino-2-deoxy-D-galactose-15N (hydrochloride) involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows researchers to track the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.

Comparison with Similar Compounds

Structural and Isotopic Analogues

The following table summarizes key properties of Amino-2-deoxy-D-galactose-15N (hydrochloride) and related 15N-labeled hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight Purity/Isotopic Enrichment Key Applications
Hydroxylamine-15N hydrochloride 40711-48-6 H₂¹⁵NOH·HCl 70.48 ≥99.0% (trace metals basis) NMR spectroscopy, isotope tracing
Dimethylamine-15N hydrochloride 75693-94-6 C₂H₈Cl(¹⁵N) 82.54 Not specified Stable isotope labeling, metabolic studies
trans-4-Aminoadamantan-1-ol hydrochloride 62075-23-4 C₁₀H₁₈ClNO 203.70 >98.0% (HPLC) Pharmaceutical intermediates, organics research

Key Observations:

Isotopic Labeling: Both Hydroxylamine-15N HCl and Dimethylamine-15N HCl share the 15N enrichment feature with Amino-2-deoxy-D-galactose-15N HCl, enabling their use in isotope-based research. Hydroxylamine-15N HCl is noted for high purity (≥99.0%) in trace-metal-sensitive applications .

Molecular Weight: Amino-2-deoxy-D-galactose-15N HCl likely has a higher molecular weight than Hydroxylamine-15N HCl (70.48) and Dimethylamine-15N HCl (82.54) due to its carbohydrate backbone. The adamantane-derived trans-4-Aminoadamantan-1-ol HCl (203.70) exemplifies how structural complexity increases molecular weight .

Applications: While Hydroxylamine-15N HCl is used in metal trace analysis and NMR, Amino-2-deoxy-D-galactose-15N HCl is more relevant in glycosylation studies or carbohydrate metabolism due to its galactosamine backbone.

Functional Comparison

  • Hydroxylamine-15N Hydrochloride : Primarily serves as a reducing agent and nucleophile in organic synthesis. Its 15N labeling aids in mechanistic studies of reactions involving nitrogen intermediates .
  • Dimethylamine-15N Hydrochloride: Used in metabolic flux analysis and protein labeling. Its simpler structure contrasts with the carbohydrate complexity of Amino-2-deoxy-D-galactose-15N HCl .
  • Adamantane Derivatives (e.g., trans-4-Aminoadamantan-1-ol HCl): These are non-isotopic but structurally rigid hydrochlorides used in drug development (e.g., antiviral agents). Their applications diverge from isotopic research tools .

Research Findings and Limitations

  • Isotopic Stability: 15N-labeled hydrochlorides like Hydroxylamine-15N HCl exhibit stability under standard storage conditions (room temperature, dry environments), which may extrapolate to Amino-2-deoxy-D-galactose-15N HCl .
  • Cost Considerations: indicates that specialized hydrochlorides (e.g., trans-4-Aminoadamantan-1-ol HCl) can be costly (e.g., 10g for JPY 25,500), suggesting that 15N-labeled variants may command premium pricing due to isotopic enrichment processes .

Biological Activity

Amino-2-deoxy-D-galactose-15N (hydrochloride) is a stable isotope-labeled derivative of amino-2-deoxy-D-galactose, distinguished by the incorporation of the nitrogen-15 isotope. This compound is primarily utilized in biochemical research due to its unique isotopic labeling, which enhances tracking and analysis in various biological systems and reactions. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₆H₁₄ClNO₅
  • Molecular Weight : Approximately 216.62 g/mol
  • Isotope Labeling : Incorporation of nitrogen-15 allows for advanced tracking capabilities in metabolic studies.

Biological Activity

Amino-2-deoxy-D-galactose-15N exhibits biological activities similar to its non-labeled counterpart, amino-2-deoxy-D-galactose. Its biological roles include:

  • Metabolic Pathway Tracing : The nitrogen-15 isotope facilitates the tracing of metabolic pathways and studying the dynamics of biological systems in vivo using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
  • Inhibition of Glycoprotein Synthesis : It plays a role in inhibiting glycosylation processes, which are critical for glycoprotein synthesis .
  • Antiviral Activity : The compound has demonstrated antiviral properties, contributing to its potential therapeutic applications .

Comparison with Non-labeled Counterparts

PropertyAmino-2-deoxy-D-galactoseAmino-2-deoxy-D-galactose-15N
Isotope LabelingNoYes
Metabolic Tracing CapabilityLimitedEnhanced
Biological ActivityGlycoprotein synthesisInhibition of glycosylation

Synthesis

The synthesis of amino-2-deoxy-D-galactose-15N typically involves complex laboratory methods that incorporate stable isotopes into the molecular structure. These methods ensure high purity and isotopic enrichment, which are crucial for accurate biological studies.

Case Studies and Research Findings

Applications in Research

Amino-2-deoxy-D-galactose-15N is particularly valuable for:

  • Biochemical Research : Its isotopic labeling allows researchers to track metabolic pathways and enzyme interactions with high precision.
  • Drug Development : The compound can be utilized as a tracer in drug metabolism studies, helping to understand pharmacokinetics and drug interactions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Amino-2-deoxy-D-galactose-15N (hydrochloride)?

  • Methodological Answer : Synthesis typically involves isotopic incorporation (e.g., 15N) into the amino group via reductive amination or enzymatic pathways, followed by purification via ion-exchange chromatography. Characterization includes nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., 15N chemical shift analysis) and mass spectrometry (MS) for isotopic purity verification. Purity assessment aligns with pharmacopeial standards for analogous compounds, such as Glucosamine Hydrochloride, which requires ≥98% purity by titrimetry or HPLC .

Q. How is isotopic purity validated in Amino-2-deoxy-D-galactose-15N (hydrochloride)?

  • Methodological Answer : Isotopic purity is quantified using high-resolution mass spectrometry (HRMS) to measure the 15N enrichment ratio (e.g., ≥98 atom% 15N). Complementary techniques include elemental analysis for nitrogen content and NMR spectroscopy to detect isotopic shifts in the amino group. For example, hydroxylamine-15N hydrochloride protocols suggest using HRMS and isotopic ratio monitoring .

Advanced Research Questions

Q. How can isotopic labeling with 15N improve experimental design in glycobiology studies?

  • Methodological Answer : 15N labeling enables precise tracking of metabolic pathways, such as glycosylation or amino sugar recycling, via stable isotope-resolved metabolomics (SIRM). For example, in studies of disaccharide derivatives (e.g., 2-acetamido-2-deoxy-D-glucopyranose), 15N labels allow dynamic monitoring of enzyme kinetics using LC-MS/MS. Researchers should optimize labeling conditions (e.g., cell culture media with 15N sources) and validate isotopic incorporation through tandem MS fragmentation patterns .

Q. What analytical challenges arise when interpreting NMR data for 15N-labeled amino sugars, and how are they resolved?

  • Methodological Answer : Challenges include reduced sensitivity due to 15N’s lower gyromagnetic ratio and signal splitting from scalar coupling (e.g., 1H-15N). Solutions involve using cryoprobes to enhance sensitivity and heteronuclear single quantum coherence (HSQC) experiments for resolving coupled signals. For example, L-Ornithine-15N studies highlight the need for inverse detection and 15N-decoupling during acquisition .

Q. How do researchers reconcile discrepancies in isotopic tracer data across different experimental models?

  • Methodological Answer : Contradictions may arise from variations in metabolic flux rates or compartmentalization (e.g., cytoplasmic vs. mitochondrial 15N utilization). A multi-model approach is recommended:

  • In vitro : Use isotopically defined media and knockout cell lines to isolate pathways.
  • In vivo : Employ kinetic modeling to account for systemic nitrogen recycling.
    Cross-validation with 13C-labeled tracers and flux balance analysis (FBA) can resolve inconsistencies .

Safety and Compliance

Q. What safety protocols are critical for handling Amino-2-deoxy-D-galactose-15N (hydrochloride)?

  • Methodological Answer : Follow hazard-specific guidelines, including:

  • Training : Documented training on chemical hygiene plans and emergency procedures (e.g., spill containment, PPE use) .
  • Decontamination : Use ethanol or sodium bicarbonate solutions for surface decontamination, as recommended for amino sugar derivatives .
  • Waste Management : Segregate 15N-labeled waste to avoid cross-contamination in isotopic disposal streams .

Data Presentation and Publication

Q. How should isotopic tracer data be presented to meet journal standards?

  • Methodological Answer :

  • Tables : Include columns for isotopic enrichment (atom%), retention time, and MS/MS fragmentation patterns.
  • Figures : Use annotated chromatograms or heatmaps to visualize metabolic flux.
  • Citations : Reference validated protocols (e.g., pharmacopeial monographs for purity criteria) and avoid non-peer-reviewed sources .

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